1-[3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-15(2,3)14-18-12(23-19-14)9-5-4-6-16-11(9)20-7-10(13(21)22)17-8-20/h4-8H,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHRMNJDFDBYKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C2=C(N=CC=C2)N3C=C(N=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the 1,2,4-oxadiazole ring through the reaction of tert-butylamidoxime with 4-aminobenzoic acid or 4-nitrobenzonitrile . The pyridine and imidazole rings are then introduced through subsequent reactions involving appropriate reagents and conditions. Industrial production methods may involve optimization of these steps to improve yield and scalability .
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by its distinct functional groups:
Oxadiazole Ring Transformations
The 1,2,4-oxadiazole moiety is a key reactive site:
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Hydrolysis : Under acidic conditions (e.g., HCl), the oxadiazole ring undergoes cleavage to yield amidoximes, while basic hydrolysis (NaOH) produces carboxamide intermediates .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole to a diamino structure, altering bioactivity .
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Ring Expansion : Reaction with nitriles under microwave irradiation forms 1,3,5-triazine derivatives .
Carboxylic Acid Derivatives
The -COOH group participates in:
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Amide Formation : Coupling with amines (e.g., propylpiperazine) using HBTU or EDC generates bioactive amides, as seen in structurally analogous compounds .
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Esterification : Methanol/H₂SO₄ converts the acid to methyl esters, improving membrane permeability .
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Decarboxylation : Thermal treatment (>200°C) removes CO₂, yielding imidazole derivatives .
Heterocyclic Modifications
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Pyridine Functionalization : Electrophilic bromination (Br₂/FeBr₃) occurs at the pyridine’s para-position relative to the oxadiazole .
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Imidazole Alkylation : Treatment with alkyl halides (e.g., CH₃I) in DMF substitutes the imidazole N-H group .
Biological Activity-Driven Reactions
The compound’s interaction with biological targets informs its reactivity:
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Enzyme Inhibition : The oxadiazole and imidazole rings chelate catalytic metal ions in enzymes (e.g., HDACs), forming stable inhibitor-enzyme complexes .
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Prodrug Activation : Ester derivatives undergo enzymatic hydrolysis in vivo to release the active carboxylic acid form .
Synthetic Routes and Byproducts
Key synthetic pathways for related compounds (Table 2 in ) highlight:
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Amidoxime Cyclization : Reaction of amidoximes with esters forms oxadiazoles, with yields >75% under microwave assistance .
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Side Reactions : Competing imidazole ring oxidation may occur under strong oxidative conditions (e.g., KMnO₄).
Stability and Degradation
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that derivatives of imidazole and oxadiazole exhibit significant antibacterial and antifungal activities. For instance, compounds similar to 1-[3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid have shown effectiveness against various strains of bacteria and fungi due to their ability to disrupt microbial cell membranes or inhibit essential enzymes involved in microbial metabolism .
2. Anticancer Potential
The imidazole scaffold is well-known for its anticancer properties. Studies have demonstrated that compounds containing imidazole can induce apoptosis in cancer cells through various mechanisms, including the inhibition of protein kinases involved in cell proliferation and survival pathways. Specifically, research on related oxadiazole derivatives has shown promising results in inhibiting tumor growth in vitro and in vivo models .
3. Anti-inflammatory Effects
Compounds containing the imidazole moiety have been reported to possess anti-inflammatory properties. This activity is often linked to the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. Preliminary studies suggest that this compound may exhibit similar effects, making it a candidate for further investigation as an anti-inflammatory agent .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following general synthetic pathway can be outlined:
- Formation of the Oxadiazole Ring : The initial step involves the reaction between tert-butyl hydrazine and appropriate carbonyl compounds to form the oxadiazole.
- Pyridine Substitution : The oxadiazole derivative is then reacted with a suitable pyridine derivative under specific conditions to yield the desired pyridine-containing compound.
- Imidazole Formation : Finally, cyclization reactions involving carboxylic acids or their derivatives lead to the formation of the imidazole ring.
These synthetic approaches are crucial for producing analogs with enhanced biological activities or improved pharmacokinetic profiles .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Kumar et al. evaluated several derivatives of imidazole and oxadiazole for their antimicrobial activity against clinical isolates of Staphylococcus aureus and Candida albicans. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .
Case Study 2: Anticancer Activity Assessment
In another investigation, a series of imidazole derivatives were tested for their cytotoxic effects on human cancer cell lines (HeLa and MCF7). The study revealed that compounds similar to this compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity .
Mechanism of Action
The mechanism of action of 1-[3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The compound’s unique structure allows it to interact with multiple targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
Pyridine vs. Pyrimidine Derivatives
- Pyridine Derivatives (e.g., target compound): Exhibit planar aromaticity, favoring π-π stacking interactions.
Biological Activity
1-[3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The molecular structure of the compound can be represented as follows:
The structure features an imidazole ring linked to a pyridine moiety substituted with a tert-butyl oxadiazole group. This unique arrangement is believed to contribute to its biological efficacy.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a variety of biological activities, particularly in anticancer applications. The following sections detail specific findings related to the compound's activity.
Anticancer Activity
Studies have demonstrated that derivatives of 1,2,4-oxadiazoles possess significant anticancer properties. For example:
- In vitro Studies : A panel of human tumor cell lines was treated with various oxadiazole derivatives. The compound exhibited potent cytotoxic effects with mean IC50 values ranging from 0.48 to 5.66 μM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 0.48 |
| This compound | HCT-116 | 0.78 |
The mechanisms by which this compound exerts its anticancer effects include:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways . Flow cytometry studies indicated increased caspase 3/7 activity in treated MCF-7 cells.
- Cell Cycle Arrest : It was observed that the compound causes cell cycle arrest at the G1 phase in MCF-7 cells, suggesting a potential mechanism for its antiproliferative effects .
Structure–Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is significantly influenced by their structural components:
- Substituent Effects : The presence of electron-withdrawing groups (EWGs) at specific positions on the aromatic rings enhances biological potency. For instance, modifications that increase lipophilicity generally improve cellular uptake and efficacy against cancer cell lines .
| Substituent | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased potency |
| Alkyl chain length | Optimal length enhances activity |
Case Studies
Several case studies have highlighted the effectiveness of similar compounds derived from the oxadiazole framework:
- Study on MCF-7 and HCT-116 Cells : A derivative demonstrated an IC50 value lower than that of doxorubicin, a standard chemotherapy agent, indicating superior efficacy in inducing apoptosis .
- Comparative Analysis : In a comparative study involving multiple oxadiazole derivatives, those with specific substitutions showed enhanced cytotoxicity against various cancer types compared to traditional agents like tamoxifen .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
